Home > Products > Screening Compounds P147315 > 4-[Dimethylamino-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]phenol
4-[Dimethylamino-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]phenol -

4-[Dimethylamino-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]phenol

Catalog Number: EVT-5731632
CAS Number:
Molecular Formula: C18H21N5O
Molecular Weight: 323.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(Cyclohexyloxycarbonyloxy)ethyl 7β-[2-(2-aminothiazol-4-yl)acetamido]-3-[[[1-(2-dimethylaminoethyl)-1H-tetrazol-5-yl]thio]methyl]ceph-3-em-4-carboxylate dihydrochloride (SCE-2174)

Compound Description: 1-(Cyclohexyloxycarbonyloxy)ethyl 7β-[2-(2-aminothiazol-4-yl)acetamido]-3-[[[1-(2-dimethylaminoethyl)-1H-tetrazol-5-yl]thio]methyl]ceph-3-em-4-carboxylate dihydrochloride (SCE-2174) is a novel orally active cephalosporin antibiotic. It was synthesized and labeled with carbon-14 for research purposes. []

3-Isopropyl-1-{2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-2,6-diphenylpiperidin-4-one hemihydrate

Compound Description: This compound is a piperidine derivative characterized by its crystal structure, showcasing a distorted boat conformation of the piperidine ring. []

Relevance: While not sharing a direct structural overlap with 4-{(dimethylamino)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}phenol, the presence of a 1-methyl-1H-tetrazol-5-yl group makes it a relevant related compound due to the shared tetrazole moiety. This highlights the versatility of the tetrazole ring in medicinal chemistry applications. []

Alkyl 1,4-Dihydro-2,6-dimethyl-4-(pyridinyl or 2-trifluoromethylphenyl)-5-(1H-tetrazol-5-yl)-3-pyridinecarboxylates

Compound Description: This is a series of racemic alkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl or 2-trifluoromethylphenyl)-5-(1H-tetrazol-5-yl)-3-pyridinecarboxylates synthesized via the Hantzsch reaction. These compounds were evaluated for their calcium channel (CC) modulating effects. []

Relevance: The presence of a 1H-tetrazol-5-yl substituent in this series links them structurally to the target compound, 4-{(dimethylamino)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}phenol, highlighting the commonality of the tetrazole ring in diverse pharmacological targets. The research on this series emphasized the role of the 1H-tetrazol-5-yl moiety in influencing CC agonist activity, suggesting a potential area for investigating the target compound's activity. []

1-(2,6-Dimethylphenyl)-4-methyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-ylidene(triphenylphosphine)gold(I)

Compound Description: This compound is a cationic gold(I) complex bearing a 1-(2,6-dimethylphenyl)-4-methyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-ylidene ligand. It was synthesized and structurally characterized as part of a study on tetrazolyl and tetrazolylidene gold complexes. []

Relevance: This compound is structurally related to 4-{(dimethylamino)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}phenol through the shared 1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl moiety. The presence of a gold(I) center in the complex demonstrates the potential for utilizing the tetrazole ring in coordination chemistry and organometallic applications. []

2-n-butyl-4-(2-chlorophenyl)-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid

Compound Description: This compound, an imidazole-based derivative, showed potent antagonist activity against the rabbit aorta AT1 receptor, with an IC50 value of 0.55 nM. It also displayed significant in vivo activity in rats, inhibiting the pressor response to angiotensin II. []

Relevance: While the core structure differs from 4-{(dimethylamino)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}phenol, the presence of a tetrazole ring within the 2′-(1H-tetrazol-5-yl)biphenyl-4-yl substituent highlights the role of the tetrazole moiety in modulating biological activity, particularly in the context of angiotensin II antagonists. []

3-Alkyl-4-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-pyrazole-5-carboxylates

Compound Description: This is a series of pyrazole-based compounds investigated for their potential as angiotensin II antagonists. The most potent compounds in this series had a n-butyl group at the C3 position and various aryl, alkyl, or aralkyl substituents at the N1 position. []

Relevance: Similar to the previous compound, the presence of a tetrazole ring within the 2′-(1H-tetrazol-5-yl)biphenyl-4-yl substituent of this series draws a structural connection to 4-{(dimethylamino)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}phenol. This further emphasizes the significance of the tetrazole ring in the development of angiotensin II antagonists and demonstrates its versatility in different heterocyclic core structures. []

4-Ethyl-5-[[6-methyl-6-(1H-tetrazol-5-yl)heptyl]oxy]-2-(1H-pyrazol-3-yl)phenol

Compound Description: This compound is a potent leukotriene B4 (LTB4) receptor antagonist with an IC50 of 6.4 ± 0.8 nM in a binding assay using human polymorphonuclear leukocytes (PMN). []

Relevance: The presence of the tetrazole ring connected to a heptyl chain via an ether linkage to a phenol moiety demonstrates a structural similarity to 4-{(dimethylamino)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}phenol, albeit with different substituents and chain lengths. This highlights the importance of the tetrazole and phenol moieties in various medicinal chemistry applications. []

Properties

Product Name

4-[Dimethylamino-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]phenol

IUPAC Name

4-[dimethylamino-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]phenol

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C18H21N5O/c1-12-6-5-7-13(2)16(12)23-18(19-20-21-23)17(22(3)4)14-8-10-15(24)11-9-14/h5-11,17,24H,1-4H3

InChI Key

ZUOVSSVFTMRBBJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C3=CC=C(C=C3)O)N(C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C3=CC=C(C=C3)O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.